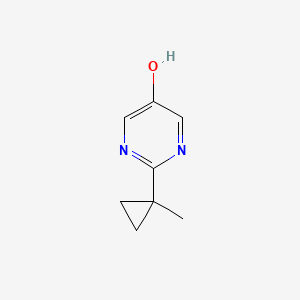
2-(1-Methylcyclopropyl)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclopropyl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a 1-methylcyclopropyl group at the 2-position and a hydroxyl group at the 5-position. Pyrimidine derivatives are known for their significant roles in biological systems, including nucleic acids and various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylcyclopropyl)pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with a suitable pyrimidine precursor in the presence of a base, followed by hydroxylation at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as cyclization, substitution, and hydroxylation under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methylcyclopropyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrimidine ring allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, ketones, aldehydes, and reduced derivatives .
Scientific Research Applications
2-(1-Methylcyclopropyl)pyrimidin-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Pyrimidin-2-ol: A hydroxypyrimidine with a hydroxyl group at the 2-position.
4-Amino-2-hydroxypyrimidine: A pyrimidine derivative with amino and hydroxyl groups.
5-Cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine: A derivative with cyano and thioxo groups.
Uniqueness: 2-(1-Methylcyclopropyl)pyrimidin-5-ol is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)pyrimidin-5-ol |
InChI |
InChI=1S/C8H10N2O/c1-8(2-3-8)7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3 |
InChI Key |
ZENRVVIKUGMLAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NC=C(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


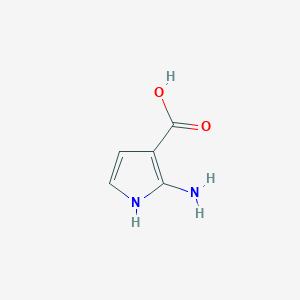
![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)
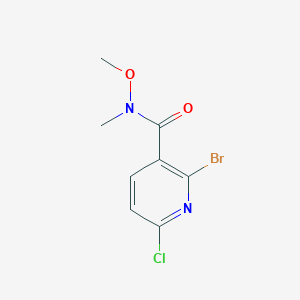
![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
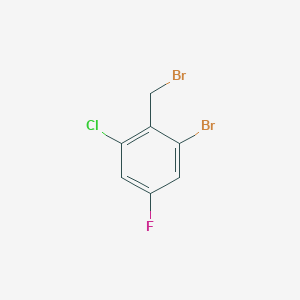
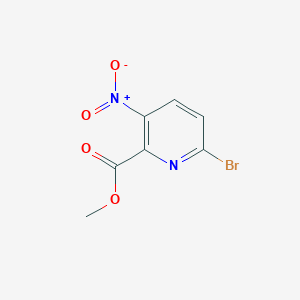
![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)




![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)


